molecular formula C16H15N B3050243 1-Methyl-7-phenyl-3,4-dihydroisoquinoline CAS No. 24464-44-6

1-Methyl-7-phenyl-3,4-dihydroisoquinoline

Cat. No.: B3050243
CAS No.: 24464-44-6
M. Wt: 221.3 g/mol
InChI Key: RCJSMFJWNSUQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-7-phenyl-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-7-phenyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-phenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-7-phenyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, which can have various physiological effects .

Comparison with Similar Compounds

  • 1-Phenyl-3,4-dihydroisoquinoline
  • 1-Methyl-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Comparison: 1-Methyl-7-phenyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

1-methyl-7-phenyl-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNSCHPRCKRVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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